molecular formula C12H13N3O B4704021 N-phenyl-3-(1H-pyrazol-1-yl)propanamide

N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Cat. No. B4704021
M. Wt: 215.25 g/mol
InChI Key: ZRHFCQILNQQWOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-3-(1H-pyrazol-1-yl)propanamide and its derivatives typically involves the reaction of appropriate precursors through various organic synthesis methods. One common approach is the reaction of 1-phenyl-1H-pyrazole derivatives with amines or other functional groups to introduce the propanamide moiety. For instance, Menozzi et al. (1993) described the synthesis of a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, highlighting the versatility of pyrazole compounds in synthesizing targeted molecular structures (Menozzi et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed using various spectroscopic techniques, including NMR and X-ray crystallography. Hao et al. (2010) reported the crystal structure of a related compound, providing insights into the molecular arrangement and intermolecular interactions that influence the compound's stability and reactivity (Hao et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives, including this compound, can undergo various chemical reactions, contributing to their versatile applications. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, influenced by the pyrazole ring's reactivity and the substituents present. The chemical properties of these compounds are shaped by their functional groups, allowing for targeted modifications to achieve desired biological activities or physical properties.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in different fields. These properties are determined by the compound's molecular structure and intermolecular forces. Vyas et al. (2012) investigated the synthesis and characterization of related pyrazole derivatives, providing data on their thermal stability and crystallography, which are essential for understanding the compound's behavior under various conditions (Vyas et al., 2012).

properties

IUPAC Name

N-phenyl-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(7-10-15-9-4-8-13-15)14-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHFCQILNQQWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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